molecular formula C16H13Cl2N3O2S B10935792 4-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B10935792
M. Wt: 382.3 g/mol
InChI Key: LJVHKTGKNJTIII-UHFFFAOYSA-N
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Description

4-Chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a chlorobenzyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-Chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzenesulfonamide compounds, such as:

Uniqueness

What sets 4-chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

4-chloro-N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H13Cl2N3O2S/c17-13-4-6-15(7-5-13)24(22,23)20-16-8-9-21(19-16)11-12-2-1-3-14(18)10-12/h1-10H,11H2,(H,19,20)

InChI Key

LJVHKTGKNJTIII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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